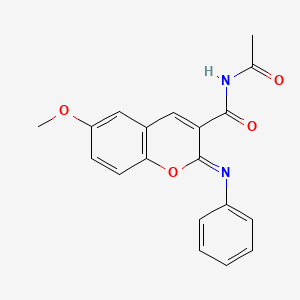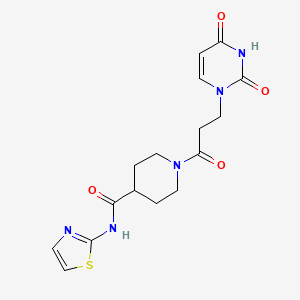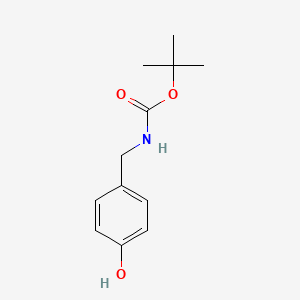![molecular formula C21H22N4OS B2805060 N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 932970-32-6](/img/no-structure.png)
N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide”, there are studies on the synthesis of similar compounds. For instance, a series of novel N-(2-(quinazolin-2-yl)phenyl)benzamide derivatives were designed and synthesized . The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold was found to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .Wissenschaftliche Forschungsanwendungen
Biological Applications
Quinazolinones, the core structure of the compound, have broad applications in the biological field . They are widely studied for their potential biological activities.
Pharmaceutical Applications
Quinazolinones are also extensively used in the pharmaceutical industry . They are part of the active ingredients in several drugs due to their diverse biological activities.
Material Science Applications
Quinazolinones have found applications in the material fields . They can be used in the synthesis of various materials due to their versatile chemical structure.
Antifungal Applications
Quinazoline derivatives have been reported to show significant antifungal activities . They can be used in the development of new antifungal drugs.
Anticancer Applications
Quinazoline derivatives are known for their anticancer properties . They can inhibit the growth of cancer cells and are used in the development of anticancer drugs.
Anti-inflammatory Applications
Quinazoline derivatives have anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.
Antibacterial Applications
Quinazoline derivatives have been found to be effective against various bacterial strains . They can be used in the development of new antibacterial drugs.
Antioxidant Applications
Quinazoline derivatives have antioxidant properties . They can be used in the prevention of diseases caused by oxidative stress.
Zukünftige Richtungen
While there isn’t specific information on the future directions of “N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide”, research on similar compounds suggests that they have potential for further development . The search for pharmaceuticals targeting angiogenesis in tumors is a promising strategy for the development of cancer therapy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves the reaction of 2-chloro-N-cyclopentylacetamide with 4-[(2-aminoquinazolin-4-yl)sulfanyl]aniline in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-cyclopentylacetamide", "4-[(2-aminoquinazolin-4-yl)sulfanyl]aniline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-cyclopentylacetamide in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add 4-[(2-aminoquinazolin-4-yl)sulfanyl]aniline to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide as a solid." ] } | |
CAS-Nummer |
932970-32-6 |
Produktname |
N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
Molekularformel |
C21H22N4OS |
Molekulargewicht |
378.49 |
IUPAC-Name |
N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C21H22N4OS/c26-19(22-15-5-1-2-6-15)13-14-9-11-16(12-10-14)23-20-17-7-3-4-8-18(17)24-21(27)25-20/h3-4,7-12,15H,1-2,5-6,13H2,(H,22,26)(H2,23,24,25,27) |
InChI-Schlüssel |
WLJWYYPEXHVUDX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-1-{[(2-chlorophenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2804978.png)




![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)

![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)



![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B2804997.png)
